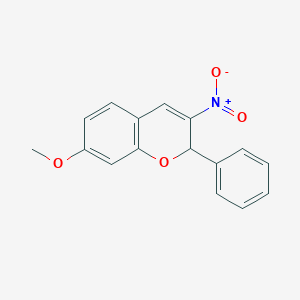
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavonoids, which are known for their various biological activities and health benefits.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been studied for its potential applications in various scientific research areas. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been found to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- in lab experiments is its potential to provide insights into the mechanism of action of flavonoids and their biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Furthermore, the effects of this compound on gut microbiota and its potential use as a prebiotic could be explored. Finally, the development of more efficient synthesis methods and the investigation of its structure-activity relationship could be further explored.
Conclusion:
In conclusion, 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base such as sodium ethoxide. The resulting product is then reacted with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
Propiedades
Número CAS |
105849-85-2 |
|---|---|
Nombre del producto |
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- |
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
7-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-13-8-7-12-9-14(17(18)19)16(21-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3 |
Clave InChI |
DZSCQMGEHPHXJK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Sinónimos |
2H-1-BENZOPYRAN, 7-METHOXY-3-NITRO-2-PHENYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



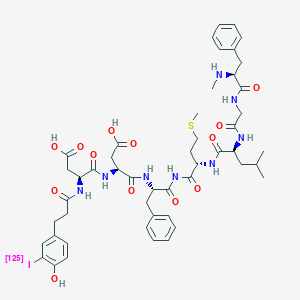
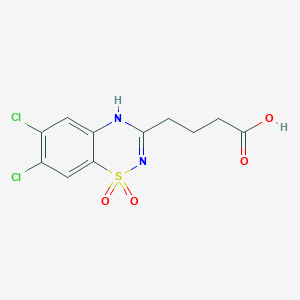
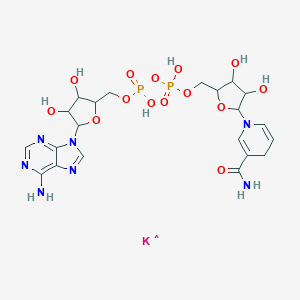
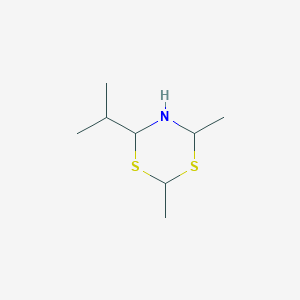
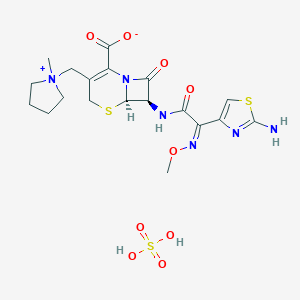
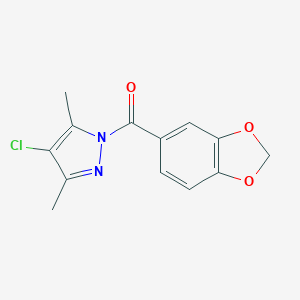
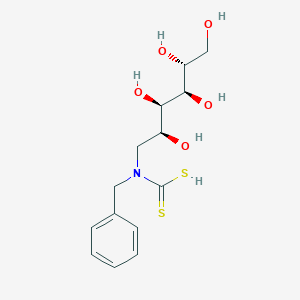
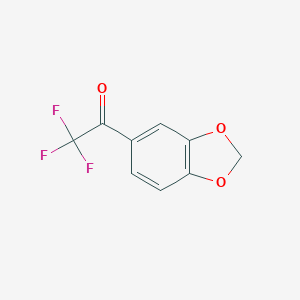
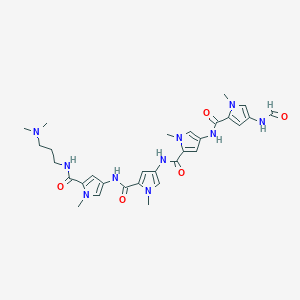
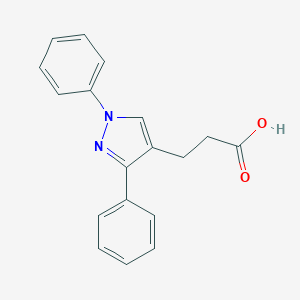
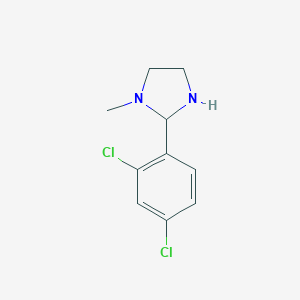
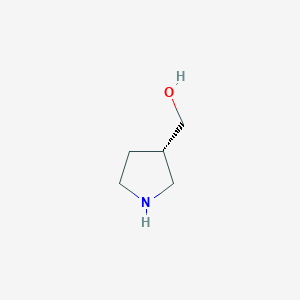
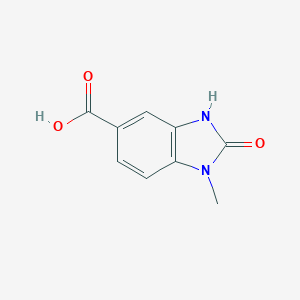
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)